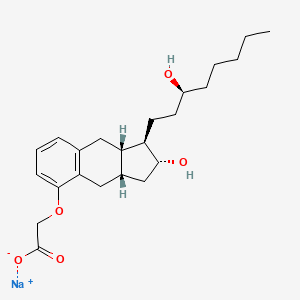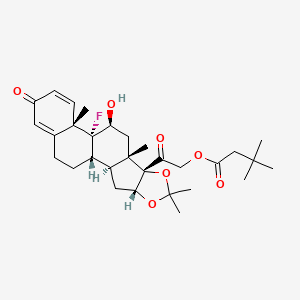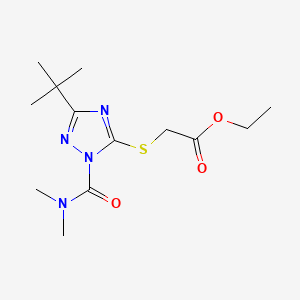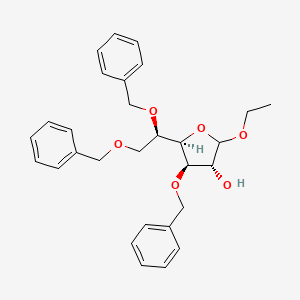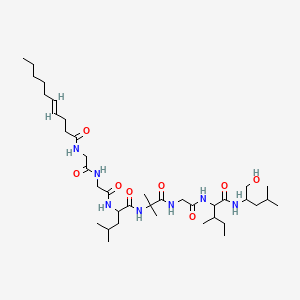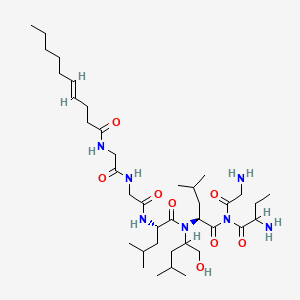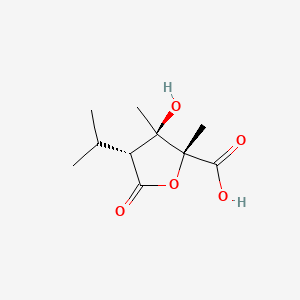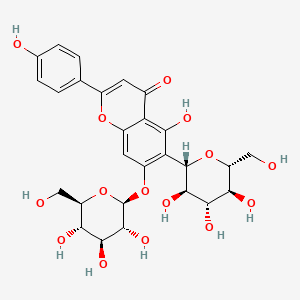
Saponarine
Vue d'ensemble
Description
La saponarine est un flavone glucoside, plus précisément une di-C-glycosyl-O-glycosyl flavone. On la retrouve dans diverses plantes, notamment la saponaire officinale (Saponaria officinalis) et le liane de jade (Strongylodon macrobotrys), où elle contribue à la couleur jade caractéristique des fleurs . La this compound est connue pour ses propriétés antioxydantes, antidiabétiques et hépatoprotectrices .
Applications De Recherche Scientifique
Saponarin has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Saponarin, a flavone found in young green barley leaves, is known to possess antioxidant, antidiabetic, and hepatoprotective effects . It primarily targets cytokines, including tumor necrosis factor (TNF)-α, interleukin (IL)-1β, inducible nitric oxide synthase, and cyclooxygenase (COX)-2 . These targets play a crucial role in the inflammatory response in cells .
Mode of Action
Saponarin interacts with its targets by inhibiting their expression. For instance, in lipopolysaccharide-induced RAW264.7 (murine macrophage) cells, saponarin significantly inhibited the expression of cytokines . It also inhibited the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 involved in the mitogen-activated protein kinase signaling pathway in RAW264.7 cells .
Biochemical Pathways
Saponarin affects several biochemical pathways. It inhibits β-hexosaminidase degranulation as well as the phosphorylation of signaling effectors (Syk, phospholipase Cγ1, ERK, JNK, and p38) and the expression of inflammatory mediators (TNF-α, IL-4, IL-5, IL-6, IL-13, COX-2, and FcεRIα/γ) in DNP-IgE- and DNP-BSA-stimulated RBL-2H3 (rat basophilic leukemia) cells .
Result of Action
Saponarin has significant molecular and cellular effects. It inhibits the expression of macrophage-derived chemokine, thymus and activation-regulated chemokine, IL-33, thymic stromal lymphopoietin, and the phosphorylation of signaling molecules (ERK, p38 and signal transducer and activator of transcription 1 [STAT1]) in TNF-α- and interferon (IFN)-γ-stimulated HaCaT (human immortalized keratinocyte) cells . Saponarin also significantly induces the expression of hyaluronan synthase-3, aquaporin 3, and cathelicidin antimicrobial peptide (LL-37) in HaCaT cells, which play an important role as skin barriers .
Action Environment
Environmental conditions can greatly influence the action, efficacy, and stability of Saponarin. For instance, the level of Saponarin in young barley leaves can greatly vary with environmental conditions and growth stages . Numerous studies have shown the significant capacity of Saponarin to counter the effects of severe environmental stresses, such as drought, heat, and erratic temperature fluctuation .
Analyse Biochimique
Biochemical Properties
Saponarin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it significantly inhibits cytokine expression, including tumor necrosis factor (TNF)-α, interleukin (IL)-1β, inducible nitric oxide synthase, and cyclooxygenase (COX)-2 . It also inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 involved in the mitogen-activated protein kinase signaling pathway .
Cellular Effects
Saponarin has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, in lipopolysaccharide-induced RAW264.7 (murine macrophage) cells, saponarin significantly inhibited cytokine expression . It also inhibited the expression of macrophage-derived chemokine, thymus and activation-regulated chemokine, IL-33, thymic stromal lymphopoietin, and the phosphorylation of signaling molecules (ERK, p38 and signal transducer and activator of transcription 1 [STAT1]) in TNF-α- and interferon (IFN)-γ-stimulated HaCaT (human immortalized keratinocyte) cells .
Molecular Mechanism
Saponarin exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, saponarin significantly inhibited the phosphorylation of signaling effectors (Syk, phospholipase Cγ1, ERK, JNK, and p38) and the expression of inflammatory mediators (tumor necrosis factor [TNF]-α, IL-4, IL-5, IL-6, IL-13, COX-2, and FcεRIα/γ) in DNP-IgE- and DNP-BSA-stimulated RBL-2H3 (rat basophilic leukemia) cells .
Metabolic Pathways
Saponarin is involved in the flavonoid biosynthesis pathway, one of the most extensively explored metabolic pathways in numerous plant species
Transport and Distribution
Saponarin is efficiently accumulated in vacuoles via a transport mechanism driven by the proton gradient
Subcellular Localization
Saponarin synthesis and its localization in the mesophyll vacuole or leaf epidermis are largely stimulated in response to biotic and abiotic stresses to participate in a plant’s defense response
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la saponarine implique plusieurs étapesElle est suivie de la formation d'une flavone par déprotection régiosélective et fermeture de cycle oxydative . Le rendement global de cette synthèse est d'environ 37 % .
Méthodes de production industrielle
En milieu industriel, la this compound est souvent extraite de jeunes feuilles vertes d'orge (Hordeum vulgare L.) à l'aide de systèmes de culture hydroponique. La production de this compound est influencée par des facteurs environnementaux tels que l'intensité lumineuse, qui peut affecter considérablement son rendement .
Analyse Des Réactions Chimiques
Types de réactions
La saponarine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Elle est connue pour inhiber l'expression des cytokines et la phosphorylation des molécules de signalisation dans différents types de cellules .
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant la this compound comprennent les lipopolysaccharides, le facteur de nécrose tumorale alpha et l'interféron gamma. Ces réactions se produisent généralement dans des conditions spécifiques, telles que la présence de kinase régulée par le signal extracellulaire et de p38 .
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent l'inhibition de l'expression des cytokines et la réduction de la phosphorylation des molécules de signalisation, ce qui contribue à ses propriétés anti-inflammatoires et antioxydantes .
Applications de recherche scientifique
La this compound a une large gamme d'applications de recherche scientifique :
Mécanisme d'action
La this compound exerce ses effets par l'intermédiaire de diverses cibles et voies moléculaires. Elle inhibe l'expression de cytokines telles que le facteur de nécrose tumorale alpha, l'interleukine 1 bêta et la cyclooxygénase 2. Elle inhibe également la phosphorylation de molécules de signalisation telles que la kinase régulée par le signal extracellulaire et p38, qui sont impliquées dans la voie de signalisation des protéines kinases activées par les mitogènes .
Comparaison Avec Des Composés Similaires
La saponarine est unique en raison de sa structure di-C-glycosyl-O-glycosyl. Des composés similaires comprennent :
Isovitexine : Un autre flavone glucoside avec des propriétés antioxydantes similaires.
Lutonarine : Un glycoside de flavonoïde trouvé dans les plantules d'orge, connu pour sa structure unique et ses fonctions biologiques.
La this compound se distingue par ses puissants effets antioxydants, anti-inflammatoires et hépatoprotecteurs, ce qui en fait un composé précieux dans diverses applications scientifiques et industrielles .
Propriétés
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c28-7-15-19(32)22(35)24(37)26(40-15)18-14(41-27-25(38)23(36)20(33)16(8-29)42-27)6-13-17(21(18)34)11(31)5-12(39-13)9-1-3-10(30)4-2-9/h1-6,15-16,19-20,22-30,32-38H,7-8H2/t15-,16-,19-,20-,22+,23+,24-,25-,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUVPEBGCAVWID-KETMJRJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174201 | |
| Record name | Saponarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20310-89-8 | |
| Record name | Saponarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20310-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Saponarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020310898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Saponarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SAPONARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3081Z76OX9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


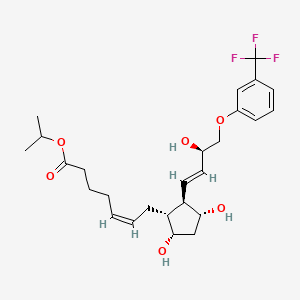
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-chloro-7-(1H-tetrazol-5-yl)-,sodium salt](/img/structure/B1681363.png)
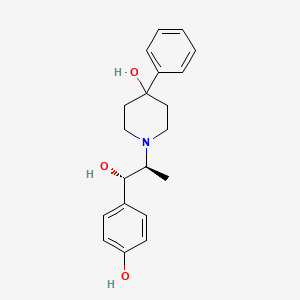
![1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrochloride](/img/structure/B1681365.png)
